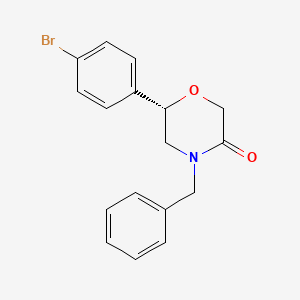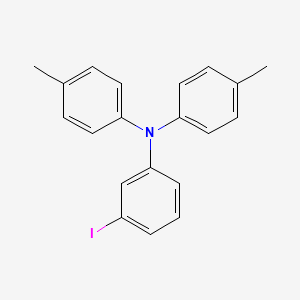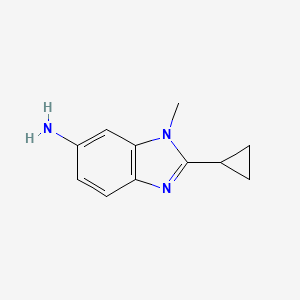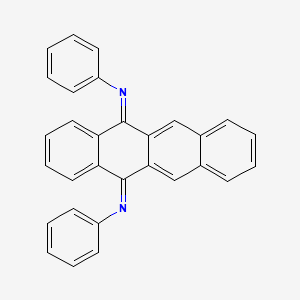![molecular formula C15H29NO3 B14179664 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione CAS No. 922509-46-4](/img/structure/B14179664.png)
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-[2-(dimethylamino)ethoxy]ethanol . This intermediate is then reacted with other reagents to introduce the heptane backbone and the dione functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The dimethylamino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can act as a weak base, facilitating various biochemical reactions. The compound’s structure allows it to interact with specific pathways, potentially leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the heptane backbone and dione functionality.
N,N-Dimethyldiglycolamine: Similar in structure but with different functional groups and applications.
Uniqueness
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione is unique due to its combination of functional groups and its heptane backbone
Propiedades
Número CAS |
922509-46-4 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C15H29NO3/c1-14(2,3)12(17)10-13(18)15(4,5)11-19-9-8-16(6)7/h8-11H2,1-7H3 |
Clave InChI |
BXWJLGOVIGOKJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)C(C)(C)COCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)

![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)


![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)



![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)
![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)

